methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the thiazole ring, and finally the esterification to introduce the carboxylate group.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine, followed by methylation to introduce the dimethyl groups.
Formation of the Thiazole Ring: The thiazole ring can be formed by the reaction of a suitable thioamide with an α-haloketone.
Esterification: The final step involves the esterification of the carboxylic acid with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Medicine: The compound may have therapeutic potential in treating diseases, depending on its biological activity and mechanism of action.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Thiazole-4-carboxylate: A compound with a thiazole ring and a carboxylate group, similar to the thiazole moiety in the target compound.
Uniqueness
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the pyrazole and thiazole rings, along with the specific substituents. This unique structure may confer distinct chemical reactivity and biological activity compared to simpler analogs.
Properties
Molecular Formula |
C16H22N4O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H22N4O3S/c1-8(2)14-13(15(22)23-5)18-16(24-14)17-12(21)7-6-11-9(3)19-20-10(11)4/h8H,6-7H2,1-5H3,(H,19,20)(H,17,18,21) |
InChI Key |
QCNDRDOBPZGXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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